molecular formula C9H8BrNO4 B2530828 Methyl 6-bromo-2-methyl-3-nitrobenzoate CAS No. 731810-03-0

Methyl 6-bromo-2-methyl-3-nitrobenzoate

Cat. No. B2530828
CAS RN: 731810-03-0
M. Wt: 274.07
InChI Key: OBAPNCIKBLBVIO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-methyl-3-nitrobenzoate is a chemical compound that is part of a broader class of substances known for their potential applications in various fields, including materials science and pharmaceuticals. Although the specific compound is not directly studied in the provided papers, related compounds and their reactions, synthesis, and molecular structures are discussed, which can provide insights into the properties and behaviors of Methyl 6-bromo-2-methyl-3-nitrobenzoate.

Synthesis Analysis

The synthesis of related compounds typically involves halogenation, nitration, and esterification reactions. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature . Similarly, nitration reactions of benzo[b]thiophen derivatives have been shown to produce various nitro-substituted products, which could be analogous to the nitration steps required for synthesizing Methyl 6-bromo-2-methyl-3-nitrobenzoate .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies. For example, the molecular structure, vibrational wavenumbers, and geometrical parameters of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate were confirmed and computed using HF and DFT methods . These methods could similarly be applied to determine the molecular structure of Methyl 6-bromo-2-methyl-3-nitrobenzoate.

Chemical Reactions Analysis

Chemical reactions involving related compounds include bromination, nitration, and azo coupling. The bromination and nitration of 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran lead to the formation of bromo and nitro derivatives . These reactions are relevant as they provide insight into how substituents on the benzene ring can affect the reactivity and the position of further substitution, which is pertinent to understanding the chemical behavior of Methyl 6-bromo-2-methyl-3-nitrobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and intermolecular interactions. For instance, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate is stabilized by hydrogen bonding and π-stacking interactions . These interactions are crucial for understanding the solid-state properties, such as melting point and solubility, which could also be relevant for Methyl 6-bromo-2-methyl-3-nitrobenzoate.

properties

IUPAC Name

methyl 6-bromo-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPNCIKBLBVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-methyl-3-nitrobenzoate

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